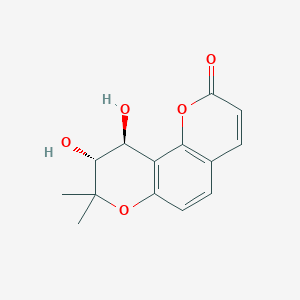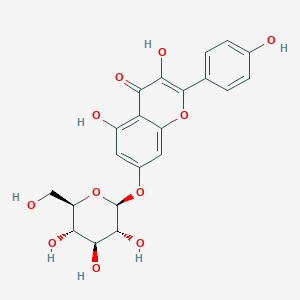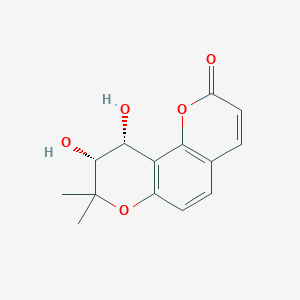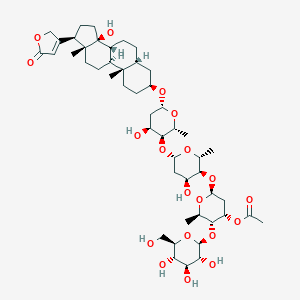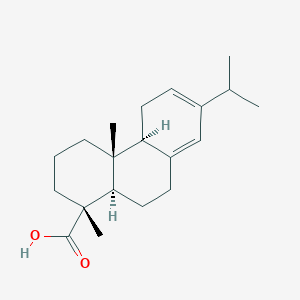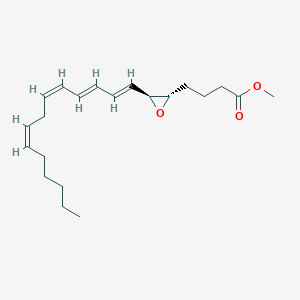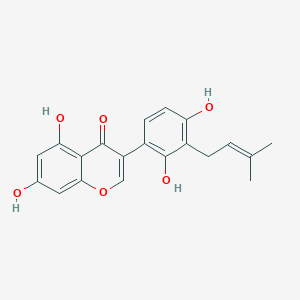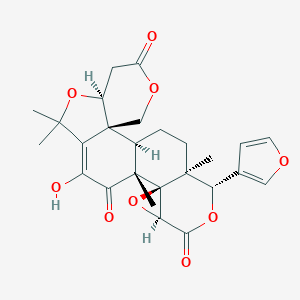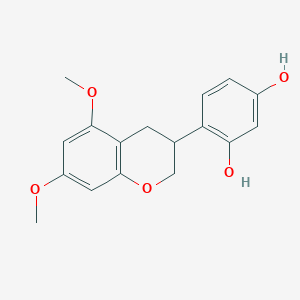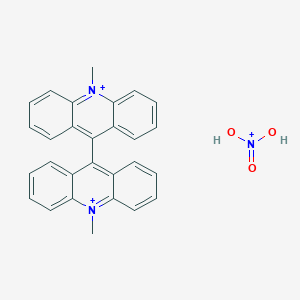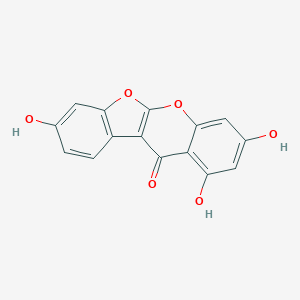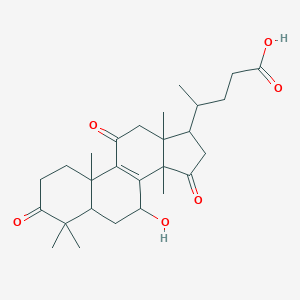
Acide lucidenique A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Lucidenic acid A serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.
Biology: It is used to study the biological pathways involved in its anti-cancer, anti-inflammatory, and antioxidant activities.
Medicine: Lucidenic acid A is being investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and viral infections.
Mécanisme D'action
Target of Action
Lucidenic acid A, a natural product isolated from Ganoderma lucidum , primarily targets the human angiotensin-converting enzyme 2 (hACE2) receptor . The hACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into host cells .
Mode of Action
Lucidenic acid A inhibits the binding activity of the hACE2 receptor at low micromolar concentrations . This inhibition blocks the interaction between the SARS-CoV-2 spike protein and the hACE2 receptor, thereby preventing the virus from entering host cells .
Biochemical Pathways
It has been suggested that lucidenic acid a can induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that lucidenic acid A may affect pathways related to cell survival and proliferation.
Result of Action
Lucidenic acid A has been shown to have various pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties . In the context of cancer, lucidenic acid A can decrease the viability of certain cancer cells . In the context of viral infections, lucidenic acid A can prevent the invasion of SARS-CoV-2 by blocking hACE2 binding .
Analyse Biochimique
Biochemical Properties
The most widely studied pharmacological effect of Lucidenic Acid A is its anti-cancer effect. Lucidenic Acid A can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The nature of these interactions involves specific binding to cancer cells, leading to their death .
Cellular Effects
Lucidenic Acid A has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
At the molecular level, Lucidenic Acid A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets cancer cells, leading to their death, while having no significant effect on the viability of normal peripheral blood lymphocytes .
Temporal Effects in Laboratory Settings
The effects of Lucidenic Acid A have been observed over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Lucidenic Acid A is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Lucidenic Acid A within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Lucidenic Acid A and its effects on activity or function are still being studied. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acide lucidénique A est principalement isolé de Ganoderma lucidum par des processus d'extraction et de purification. L'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour obtenir l'extrait brut, suivi de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour purifier le composé .
Méthodes de production industrielle
La production industrielle de l'acide lucidénique A n'en est qu'à ses débuts. Les méthodes actuelles se concentrent sur l'optimisation des conditions de culture de Ganoderma lucidum afin d'augmenter le rendement en acides lucidéniques. Des techniques telles que la fermentation submergée et la fermentation en état solide sont explorées pour augmenter l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide lucidénique A subit diverses réactions chimiques, notamment :
Oxydation : L'acide lucidénique A peut être oxydé pour former différents dérivés présentant des activités pharmacologiques potentielles.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'acide lucidénique A, modifiant ainsi ses propriétés biologiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont divers dérivés de l'acide lucidénique, chacun présentant des propriétés pharmacologiques uniques. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées par rapport au composé parent .
Applications de la recherche scientifique
Chimie : L'acide lucidénique A sert de composé principal précieux pour la synthèse de nouveaux dérivés triterpénoïdes présentant des propriétés pharmacologiques améliorées.
Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans ses activités anticancéreuses, anti-inflammatoires et antioxydantes.
Médecine : L'acide lucidénique A est étudié pour son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer, le diabète et les infections virales.
Mécanisme d'action
L'acide lucidénique A exerce ses effets par le biais de diverses cibles moléculaires et voies :
Comparaison Avec Des Composés Similaires
L'acide lucidénique A fait partie d'une famille plus large d'acides lucidéniques, notamment les acides lucidéniques B, C, D, E, F et N. Chacun de ces composés présente des caractéristiques structurales et des propriétés pharmacologiques uniques :
Acide lucidénique B : Connu pour sa puissante activité anticancéreuse par induction de l'apoptose.
Acide lucidénique E : Exhibe de fortes activités anti-inflammatoires et antioxydantes.
Acide lucidénique N : Synergise avec la doxorubicine pour améliorer ses effets anticancéreux.
L'acide lucidénique A se distingue par son large spectre d'activités biologiques et son potentiel en tant que composé principal pour le développement de médicaments.
Propriétés
IUPAC Name |
4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIPQDKLXQHEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lucidenic acid A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95311-94-7 | |
| Record name | Lucidenic acid A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | Lucidenic acid A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


